4-Isopropylphenethylamine hydrochloride
Overview
Description
4-Isopropylphenethylamine hydrochloride is a psychoactive substance that belongs to the phenethylamine class of compounds. It is commonly referred to as a stimulant and empathogen due to its effects on the central nervous system.
Preparation Methods
The synthesis of 4-Isopropylphenethylamine hydrochloride involves several steps. One common method includes the reaction of 4-isopropylbenzaldehyde with nitroethane to form 4-isopropyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 4-isopropylamphetamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
4-Isopropylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include lithium aluminum hydride for reduction, nitric acid for nitration, and sulfuric acid for sulfonation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Isopropylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenethylamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating conditions such as depression and anxiety.
Industry: It is used in the production of certain pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Isopropylphenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, increased energy, and empathogenic effects. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in elevated levels in the synaptic cleft .
Comparison with Similar Compounds
4-Isopropylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
Phenethylamine: The parent compound of the phenethylamine class, known for its stimulant effects.
Methamphetamine: A potent central nervous system stimulant with a similar structure but more pronounced effects.
Amphetamine: Another stimulant with similar effects but differing in potency and duration of action.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamine derivatives .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-5-3-10(4-6-11)7-8-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRYIWFBCRAGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209913 | |
Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61035-87-8 | |
Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61035-87-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanamine, 4-(1-methylethyl)-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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